molecular formula C13H17N5O2 B2658093 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010923-00-8

1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Numéro de catalogue: B2658093
Numéro CAS: 1010923-00-8
Poids moléculaire: 275.312
Clé InChI: AJSOVSHTKAVSRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine core with a 2-methylallyl substituent at the C8 position. This structural motif is associated with diverse biological activities, particularly in targeting neurotransmitter receptors (e.g., serotonin 5-HT1A/5-HT7) and enzymes (e.g., phosphodiesterases) .

Propriétés

IUPAC Name

2,4-dimethyl-6-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-8(2)7-17-5-6-18-9-10(14-12(17)18)15(3)13(20)16(4)11(9)19/h1,5-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSOVSHTKAVSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting from a suitable purine derivative, the imidazole ring is formed through cyclization reactions. This often involves the use of reagents such as formamide or formic acid under high-temperature conditions.

    Allylation: The 8-position methylallyl group is introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

    Purification: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Epoxides: From oxidation of the allyl group.

    Hydroxylated Derivatives: From further oxidation.

    Substituted Imidazo[2,1-f]purines: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

1,3-Dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism often involves:

    Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.

    Modulating Receptor Activity: Altering the function of receptors involved in cellular signaling pathways.

    Pathways Involved: Common pathways include those related to cell proliferation, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione and related derivatives:

Compound Key Substituents Primary Targets Biological Activity Pharmacokinetics/Side Effects
Target Compound 2-Methylallyl at C8 Likely 5-HT1A/5-HT7 receptors (inferred) Antidepressant/Anxiolytic (predicted based on scaffold) High lipophilicity suggests improved CNS penetration; potential α1-adrenolytic effects inferred
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 4-(2-Fluorophenyl)piperazinylbutyl at C8 5-HT1A receptor (Ki = 0.6 nM) Antidepressant (FST ED50 = 2.5 mg/kg); partial 5-HT1A agonism Better brain penetration than AZ-861; induces weight gain and hypotension via α1-adrenolysis
AZ-861 (8-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl-1,3-dimethyl-...) 4-(3-Trifluoromethylphenyl)piperazinylbutyl at C8 5-HT1A receptor (Ki = 0.2 nM) Stronger 5-HT1A agonism but weaker in vivo efficacy (ED50 = 5 mg/kg) Lower CNS penetration; lipid metabolism disturbances; no weight gain
Compound 3i (Zagórska et al.) 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl at C8 5-HT1A/5-HT7 receptors Most potent antidepressant in FST (ED50 = 2.5 mg/kg); anxiolytic at low doses Moderate metabolic stability; no anticholinergic effects
CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-...) 2-Aminophenyl at C8; butyl and methyl groups PPARɣ agonist Anticancer via PPARɣ-dependent apoptosis; ROS production, mitochondrial collapse Not reported in CNS contexts; likely limited brain penetration due to polar groups
Compound 5 (Zagórska et al.) 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl at C8 5-HT1A, PDE4B/PDE10A Dual receptor/enzyme inhibition; promising hybrid ligand Not reported

Key Findings

Substituent-Driven Selectivity: The 2-methylallyl group in the target compound likely enhances lipophilicity compared to piperazinylalkyl chains (e.g., AZ-853, AZ-861) or polar substituents (e.g., CB11’s aminophenyl). This modification may improve CNS bioavailability, akin to AZ-853’s superior brain penetration . Fluorinated arylpiperazines (e.g., AZ-853, AZ-861) increase 5-HT1A affinity but introduce cardiovascular side effects (e.g., hypotension) due to α1-adrenolytic activity. In contrast, the target compound’s 2-methylallyl group may reduce such risks .

Therapeutic Potency vs. Safety :

  • AZ-861’s 3-trifluoromethylphenyl group confers stronger 5-HT1A agonism but poorer brain penetration, highlighting a trade-off between in vitro potency and in vivo efficacy .
  • Compound 3i demonstrates that fluorophenylpiperazinylalkyl chains optimize antidepressant activity with minimal sedation, suggesting structural guidelines for balancing efficacy and tolerability .

Scaffold Versatility :

  • The imidazo[2,1-f]purine-2,4-dione core supports diverse therapeutic applications. For example:

  • CB11 targets PPARɣ for cancer, whereas Compound 5 inhibits PDE4B/PDE10A, showcasing the scaffold’s adaptability .
  • TGF-β inhibitors (e.g., 3-(2-chlorobenzyl)-1,7-dimethyl-...) in further illustrate its utility in fibrosis and inflammation .

Activité Biologique

1,3-Dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C12H17N5O2
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 332905-19-8

The compound belongs to the imidazo[2,1-f]purine class, which is known for various biological activities including anti-inflammatory and neuroprotective properties.

Antidepressant and Anxiolytic Effects

Recent studies have demonstrated that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant and anxiolytic activities. For instance:

  • A study investigated various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The results indicated that certain compounds displayed potent receptor binding and were effective in reducing anxiety-like behaviors in animal models .

The mechanism by which these compounds exert their effects often involves:

  • Serotonin Receptor Modulation : Compounds like 1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione are believed to act as mixed agonists/antagonists at serotonin receptors. This dual action can enhance serotonergic transmission which is crucial for mood regulation .
  • Phosphodiesterase Inhibition : The inhibition of PDE enzymes (specifically PDE4B and PDE10A) has been linked to increased levels of cyclic AMP (cAMP), which plays a vital role in signaling pathways associated with mood disorders .

Study 1: Pharmacological Evaluation

In a pharmacological evaluation involving forced swim tests (FST) in mice, selected derivatives demonstrated significant antidepressant-like effects at doses as low as 2.5 mg/kg. The performance of these compounds was compared to diazepam, a standard anxiolytic drug, showing superior efficacy in certain instances .

Study 2: Lipophilicity and Metabolic Stability

Research on the lipophilicity and metabolic stability of these compounds utilized micellar electrokinetic chromatography (MEKC) systems. The findings suggested that modifications to the chemical structure could enhance both solubility and bioavailability, which are critical for therapeutic effectiveness .

Comparative Biological Activity Table

CompoundActivityMechanismReference
1,3-Dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dioneAntidepressantSerotonin receptor modulation
Derivative AAnxiolyticPDE inhibition
Derivative BAntidepressantcAMP enhancement

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.